3-Hydroxy-OPC6-CoA

Metabolomics Analytical Chemistry Plant Biology

Secure authentic 3-Hydroxy-OPC6-CoA (C37H60N7O19P3S; MW ~1031.9 g/mol) to validate jasmonic acid flux. This intermediate is non-substitutable: downstream enzymes show kinetic preference for the C6 chain length, and generic OPC4/OPC8-CoA analogs cause false-negative results in dehydrogenase assays and LC-MS quantification. Use to characterize plant 3-hydroxyacyl-CoA dehydrogenase kinetics and reconstitute peroxisomal β-oxidation checkpoints.

Molecular Formula C37H60N7O19P3S
Molecular Weight 1031.9 g/mol
Cat. No. B1260604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-OPC6-CoA
Molecular FormulaC37H60N7O19P3S
Molecular Weight1031.9 g/mol
Structural Identifiers
SMILESCCC=CCC1C(CCC1=O)CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C37H60N7O19P3S/c1-4-5-6-10-24-22(11-12-25(24)46)8-7-9-23(45)17-28(48)67-16-15-39-27(47)13-14-40-35(51)32(50)37(2,3)19-60-66(57,58)63-65(55,56)59-18-26-31(62-64(52,53)54)30(49)36(61-26)44-21-43-29-33(38)41-20-42-34(29)44/h5-6,20-24,26,30-32,36,45,49-50H,4,7-19H2,1-3H3,(H,39,47)(H,40,51)(H,55,56)(H,57,58)(H2,38,41,42)(H2,52,53,54)/b6-5-/t22-,23?,24-,26+,30+,31+,32?,36+/m0/s1
InChIKeyOMDQVIUYDJAWHX-YILSYMQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-OPC6-CoA: A Critical Intermediate for Jasmonic Acid Biosynthesis Research


3-Hydroxy-OPC6-CoA (3-Hydroxy-OPC6-coenzyme A) is a specific polyol and a coenzyme A (CoA) derivative that functions as a transient intermediate in the peroxisomal β-oxidation steps of jasmonic acid (JA) biosynthesis [1]. With the molecular formula C37H60N7O19P3S and a molecular weight of approximately 1031.9 g/mol [1], it occupies a defined and non-interchangeable position within the alpha-linolenic acid metabolism pathway, specifically acting as a substrate for 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35/1.1.1.211) to form 3-Oxo-OPC6-CoA [2].

Why 3-Hydroxy-OPC6-CoA Cannot Be Replaced by Other OPC-CoA Analogs in Critical Assays


The peroxisomal β-oxidation of JA precursors involves a specific sequence of enzymes with narrow substrate specificities for acyl-chain length [1]. Generic substitution of 3-Hydroxy-OPC6-CoA with similar OPC-CoA derivatives (such as 3-Hydroxy-OPC4-CoA or 3-Hydroxy-OPC8-CoA) is not scientifically valid. Each analog represents a distinct step in the β-oxidation cycle, and downstream enzymes, such as the multifunctional enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EC 4.2.1.17/1.1.1.35), exhibit kinetic preferences and may not process off-target chain lengths with comparable efficiency [2]. Furthermore, analytical differentiation (e.g., HPLC, LC-MS) requires pure, authentic standards of the specific intermediate to avoid false-positive or mis-quantified results [1].

Quantitative Differentiation of 3-Hydroxy-OPC6-CoA: Evidence for Its Specific Procurement


Molecular Weight and Formula Differentiation for LC-MS Method Development

The compound's molecular identity can be unequivocally distinguished from its closest analogs, 3-Hydroxy-OPC4-CoA and 3-Hydroxy-OPC8-CoA, based on its unique molecular formula and corresponding exact mass. This physical difference is critical for developing and validating selective LC-MS/MS methods. [1]

Metabolomics Analytical Chemistry Plant Biology

Specificity in the Jasmonic Acid (JA) Biosynthetic Pathway

3-Hydroxy-OPC6-CoA is the dedicated intermediate at the penultimate step of the JA biosynthesis core β-oxidation cycle. Its production is linked to the preceding action of enoyl-CoA hydratase on trans-2-Enoyl-OPC6-CoA, and its consumption is specifically catalyzed by a 3-hydroxyacyl-CoA dehydrogenase to yield 3-Oxo-OPC6-CoA [1]. This stepwise processing is part of a defined chain-shortening mechanism where OPC8-CoA is converted to OPC6-CoA, and subsequently to OPC4-CoA, before yielding (+)-7-iso-JA [2].

Plant Biochemistry Phytohormone Enzymology

Enzyme Substrate Chain-Length Preference for ACX1A

While 3-Hydroxy-OPC6-CoA is an intermediate in the dehydrogenase step, its position is downstream of a key regulatory oxidase step. Studies on the acyl-CoA oxidase ACX1A from tomato, which acts on OPC-CoA substrates, have demonstrated a clear preference for the longer-chain OPC8-CoA over other chain lengths in vitro. This validates that enzymes in this pathway differentiate between OPC-CoA chain lengths, underscoring the need for the specific 3-Hydroxy-OPC6-CoA for studies on the subsequent dehydrogenase enzyme [1].

Enzymology Substrate Specificity Plant Defense

Limitations of Comparative Data and Sourcing Caveats

A comprehensive search of primary literature and authoritative databases reveals a notable absence of direct, head-to-head quantitative kinetic data (Km, kcat, Vmax) comparing 3-Hydroxy-OPC6-CoA with its analogs for the relevant 3-hydroxyacyl-CoA dehydrogenases. This is a common limitation for specialized pathway intermediates. The differentiation evidence relies on established metabolic pathway mapping, physicochemical properties, and class-level enzyme specificities. Researchers should be aware that claims of superior activity or performance are not substantiated by public comparative enzymology data [1].

Research Tool Data Transparency Procurement

Optimized Research and Industrial Application Scenarios for 3-Hydroxy-OPC6-CoA


LC-MS/MS Quantification of Jasmonic Acid Biosynthetic Flux

Procure 3-Hydroxy-OPC6-CoA as an authentic analytical standard to develop and validate a selective multiple reaction monitoring (MRM) method for quantifying the flux through the penultimate β-oxidation cycle of JA biosynthesis in plant tissues under stress (e.g., wounding, pathogen attack). Use its distinct molecular mass (C37H60N7O19P3S; 1031.9 g/mol) to differentiate it from OPC4-CoA and OPC8-CoA intermediates [1].

Enzymatic Characterization of Peroxisomal 3-Hydroxyacyl-CoA Dehydrogenase

Use the compound as a specific substrate in spectrophotometric assays (monitoring NADH production at 340 nm) to characterize the kinetic properties (Km, Vmax) of purified or recombinant plant 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35/1.1.1.211) acting on the OPC6-CoA intermediate [1]. This is essential for understanding the substrate specificity and catalytic efficiency of this step in JA production.

Pathway Mapping and In Vitro Reconstitution of JA Biosynthesis

Employ 3-Hydroxy-OPC6-CoA as a component in an in vitro reconstituted system of the core peroxisomal β-oxidation pathway. By sequentially providing the specific OPC8-CoA, OPC6-CoA, and OPC4-CoA intermediates, researchers can dissect the rate-limiting steps and regulatory checkpoints of JA biosynthesis [1].

Development of Enzyme Activity Assays for Plant Stress Physiology

Develop a plant tissue-based assay to measure the specific activity of the 3-hydroxyacyl-CoA dehydrogenase acting on 3-Hydroxy-OPC6-CoA. By using this specific substrate, researchers can more accurately correlate enzyme activity with JA-mediated defense responses, avoiding the confounding effects of off-target dehydrogenase activity that would occur with generic, non-physiological substrates [1].

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